molecular formula C17H36O2 B14314554 1-(2-Butoxyethoxy)undecane CAS No. 108063-05-4

1-(2-Butoxyethoxy)undecane

Cat. No.: B14314554
CAS No.: 108063-05-4
M. Wt: 272.5 g/mol
InChI Key: XGKORDUFVGHZGD-UHFFFAOYSA-N
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Description

1-(2-Butoxyethoxy)undecane is an organic compound that belongs to the class of ethers It is characterized by the presence of a butoxyethoxy group attached to an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-butoxyethoxy)undecane typically involves the reaction of 1-undecanol with 2-butoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C11H23OH+C6H14O2C17H36O2+H2O\text{C}_{11}\text{H}_{23}\text{OH} + \text{C}_{6}\text{H}_{14}\text{O}_2 \rightarrow \text{C}_{17}\text{H}_{36}\text{O}_2 + \text{H}_2\text{O} C11​H23​OH+C6​H14​O2​→C17​H36​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxyethoxy)undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether group to alcohols.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr).

Major Products Formed

    Oxidation: Formation of aldehydes (e.g., undecanal) and carboxylic acids (e.g., undecanoic acid).

    Reduction: Formation of alcohols (e.g., 1-undecanol).

    Substitution: Formation of halogenated compounds (e.g., 1-chloro-2-butoxyethoxyundecane).

Scientific Research Applications

1-(2-Butoxyethoxy)undecane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of membrane interactions and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(2-butoxyethoxy)undecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s ether group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butoxyethoxy)ethane
  • 1-(2-Butoxyethoxy)hexane
  • 1-(2-Butoxyethoxy)octane

Uniqueness

1-(2-Butoxyethoxy)undecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This longer chain length can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

108063-05-4

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

1-(2-butoxyethoxy)undecane

InChI

InChI=1S/C17H36O2/c1-3-5-7-8-9-10-11-12-13-15-19-17-16-18-14-6-4-2/h3-17H2,1-2H3

InChI Key

XGKORDUFVGHZGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCCCC

Origin of Product

United States

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